molecular formula C10H16O3 B12667108 1,1-Dimethyl-3-oxobutyl methacrylate CAS No. 93940-09-1

1,1-Dimethyl-3-oxobutyl methacrylate

Cat. No.: B12667108
CAS No.: 93940-09-1
M. Wt: 184.23 g/mol
InChI Key: JIPZQYMKXPLEKF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-oxobutyl methacrylate (CAS 93940-09-1) is a methacrylic ester monomer with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its reactive methacrylate group and a ketone functionality in its ester side chain, making it a versatile building block for the synthesis of advanced polymers with tailored properties. Researchers utilize this monomer in the development of specialized materials, including oxygen-permeable contact lens polymers and wettable polymeric materials, where it can enhance compatibility and performance . In analytical chemistry, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry compatibility) . The presence of both the vinyl and carbonyl groups allows the monomer to participate in free-radical polymerization and undergo various chemical transformations, facilitating the creation of custom copolymers and functional networks. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93940-09-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2-methyl-4-oxopentan-2-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O3/c1-7(2)9(12)13-10(4,5)6-8(3)11/h1,6H2,2-5H3

InChI Key

JIPZQYMKXPLEKF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C)(C)CC(=O)C

Origin of Product

United States

Synthetic Methodologies and Precursor Development for 1,1 Dimethyl 3 Oxobutyl Methacrylate

Chemical Synthesis of the 1,1-Dimethyl-3-oxobutyl Methacrylate (B99206) Monomer

The primary route for the synthesis of 1,1-dimethyl-3-oxobutyl methacrylate involves the reaction of methacrylic acid with diacetone alcohol. This process is an example of esterification, a fundamental reaction in organic chemistry.

Esterification Pathways from Methacrylic Acid and Diacetone Alcohol

The direct esterification of methacrylic acid with diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) is the most straightforward pathway to produce this compound. In this reaction, the hydroxyl group of diacetone alcohol nucleophilically attacks the carbonyl carbon of methacrylic acid, leading to the formation of an ester linkage and a water molecule as a byproduct.

Another potential pathway is transesterification, where methyl methacrylate (MMA) could be reacted with diacetone alcohol in the presence of a suitable catalyst. This equilibrium-driven reaction would involve the exchange of the methoxy (B1213986) group of MMA with the diacetone alcohol moiety, producing this compound and methanol (B129727). The removal of the lower-boiling methanol can be used to drive the reaction towards the desired product.

Catalytic Systems and Reaction Optimization in Monomer Synthesis

The esterification of methacrylic acid with an alcohol is typically an acid-catalyzed process. Common catalysts include strong mineral acids like sulfuric acid, or sulfonic acids such as p-toluenesulfonic acid. The catalyst protonates the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

For transesterification reactions, a variety of catalysts can be employed, including acids, bases, and organometallic compounds. Lithium compounds, such as lithium hydroxide (B78521) or lithium carbonate, have been shown to be effective catalysts for the transesterification of methyl methacrylate with heavier alcohols. google.com The incremental addition of the catalyst during the reaction can help maintain its activity. google.com Organotin compounds, like dibutyltin (B87310) oxide, are also utilized as transesterification catalysts. google.com

Reaction optimization is crucial to maximize the yield and purity of the monomer. Key parameters to control include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and polymerization of the methacrylate monomer.

Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive one, can shift the equilibrium towards the product side.

Catalyst Concentration: The amount of catalyst needs to be carefully controlled to ensure a reasonable reaction rate without causing excessive side reactions or purification difficulties.

Removal of Water: In direct esterification, the continuous removal of water, often through azeotropic distillation with a suitable solvent, is essential to drive the reaction to completion.

A significant challenge in the synthesis of methacrylate monomers is preventing their premature polymerization. This is typically addressed by the addition of polymerization inhibitors, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), to the reaction mixture.

Purification and Characterization of Monomer Purity

Following the synthesis, the crude this compound monomer must be purified to remove unreacted starting materials, catalyst, byproducts, and polymerization inhibitors. A common purification method for methacrylate esters is vacuum distillation. google.com The reduced pressure allows the monomer to boil at a lower temperature, minimizing the risk of thermal polymerization.

Prior to distillation, a series of washing steps may be employed. For instance, if an acid catalyst is used, the reaction mixture can be neutralized with a base, followed by washing with water to remove salts and any remaining water-soluble impurities.

The purity of the synthesized monomer is typically assessed using a combination of analytical techniques:

Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups in the monomer. For this compound, key absorption bands would be expected for the ester carbonyl (C=O) group, the ketone carbonyl (C=O) group, and the carbon-carbon double bond (C=C) of the methacrylate moiety. For the related compound, diacetone acrylamide (B121943), characteristic peaks are observed for the keto C=O stretch and the amide C=O stretch. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence and connectivity of the different proton and carbon environments in the molecule. The ¹H NMR spectrum of diacetone acrylamide, a structurally similar compound, shows distinct signals for the vinyl protons, the methyl groups, and the methylene (B1212753) protons. researchgate.net

Chromatography:

Gas Chromatography (GC): GC can be used to determine the purity of the monomer and to quantify any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing purity, especially for less volatile compounds.

Development of Novel Synthetic Routes to Ketone-Functional Methacrylates

While direct esterification and transesterification are the most common methods, research into novel synthetic routes for ketone-functional methacrylates is ongoing, driven by the desire for milder reaction conditions, higher yields, and greater functional group tolerance.

One approach involves the use of multicomponent reactions. For example, the Passerini three-component reaction has been utilized to prepare N-functional 2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide monomers from (meth)acrylic acid, a fluorinated aldehyde, and an isocyanide in water. researchgate.netrsc.org This strategy allows for the rapid assembly of complex monomers in a single step.

Another area of development is the modification of existing polymers to introduce ketone functionalities. While this does not produce the monomer directly, it highlights alternative strategies for incorporating ketone groups into polymer structures. For instance, poly(methyl methacrylate) can be modified via transesterification using lithium alkoxides to introduce various functional groups. nih.gov

The synthesis of β-keto esters, which share the ketone and ester functionalities, has also been extensively studied and could provide inspiration for new synthetic pathways. acs.org Methods include the reaction of ketones with reagents like ethyl chloroformate. rsc.org

The development of new catalytic systems is also a key area of research. For example, bulky magnesium(II) and sodium(I) bisphenoxide complexes have been shown to be highly effective catalysts for the chemoselective transesterification of methyl (meth)acrylates. These catalysts can offer improved selectivity and avoid side reactions like Michael addition.

Insufficient Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the polymerization science of the chemical compound This compound , also known as diacetone methacrylate. The existing research accessible through public databases does not provide the detailed findings necessary to construct an article that adheres to the requested scientific rigor and specific outline provided.

Searches for homopolymerization dynamics—including free radical, controlled/living radical, ionic, and radiation-initiated processes—did not yield specific studies focused on this compound. Similarly, data on its copolymerization behavior, specifically the determination of monomer reactivity ratios with co-monomers such as methyl methacrylate or acrylamide, is not available in the reviewed literature.

Much of the available research pertains to a similarly named but structurally distinct compound, N-(1,1-dimethyl-3-oxobutyl)acrylamide , commonly known as diacetone acrylamide (DAAM). While extensive data exists for the polymerization and copolymerization of DAAM, the fundamental chemical differences between an acrylamide and a methacrylate make this information inapplicable to the requested subject. The reactivity, polymerization kinetics, and resulting polymer properties of these two monomers are expected to be significantly different.

Consequently, to ensure scientific accuracy and avoid the generation of unsubstantiated or misleading content, the requested article cannot be produced at this time. Further empirical research and publication in peer-reviewed journals would be required to provide the necessary data to fulfill such a request.

Polymerization Science of 1,1 Dimethyl 3 Oxobutyl Methacrylate

Copolymerization Behavior of 1,1-Dimethyl-3-oxobutyl Methacrylate (B99206)

Sequence Distribution Analysis in Copolymer Chains

The arrangement of monomer units within a copolymer chain, known as the sequence distribution, is fundamentally governed by the monomer reactivity ratios (r₁ and r₂). These ratios compare the rate at which a growing polymer chain radical adds a monomer of its own kind versus the other comonomer.

The product of the reactivity ratios (r₁r₂) is a strong indicator of the resulting sequence distribution:

r₁r₂ ≈ 1: The two radicals show little preference for adding either monomer, resulting in a statistically random copolymer .

r₁r₂ ≈ 0: Each radical strongly prefers to add the other monomer, leading to an alternating copolymer .

r₁ > 1 and r₂ > 1: This is a rare case where both monomers prefer to homopolymerize, leading to a mixture of homopolymers or block copolymers .

In the copolymerization of Diacetone Acrylamide (B121943) (DAAM) with comonomers like styrene (B11656) and methyl methacrylate, the reactivity ratios have been calculated, indicating the formation of random copolymers. researchgate.net For instance, in the copolymerization of ethylene (B1197577) glycol dimethacrylate (EGDMA) and methyl methacrylate (MMA), where r₁ < 1 and r₂ > 1, the end group of the growing chain influences the rate of addition, resulting in a random arrangement of units along the chain. mdpi.com

The microstructure and sequence distribution of copolymers can be statistically calculated from these experimentally determined reactivity ratios. tsijournals.com Advanced analytical techniques such as tandem mass spectrometry (MS²) can provide conclusive evidence of comonomer distribution, differentiating between random distributions and tapered block structures. nih.gov Similarly, ¹³C NMR spectroscopy, coupled with multivariate analysis, can be employed to determine the fraction of hetero dyad sequences (M₁-M₂) in copolymer chains.

Table 1: Experimentally Determined Monomer Reactivity Ratios for Copolymers (Data derived from studies on analogous monomer systems)

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁r₂Copolymer Type Indicated
Ethylene Glycol Dimethacrylate (EGDMA)Methyl Methacrylate (MMA)0.69931.86351.30Random/Statistical
3-(Trimethoxysilyl) propyl methacrylate (TMSPM)N-vinyl pyrrolidone (NVP)3.7220.0970.36Block-like tendency
AcrylonitrileMethyl Acrylate (B77674)1.290.961.24Random/Statistical

This table presents data from representative methacrylate copolymer systems to illustrate the concept of reactivity ratios.

Synthesis of Diverse Copolymer Architectures (e.g., Random, Block, Graft Copolymers)

The versatility of 1,1-Dimethyl-3-oxobutyl methacrylate allows for its incorporation into a wide variety of copolymer architectures, each imparting unique properties to the final material.

Random Copolymers As suggested by reactivity ratio analyses, the free radical copolymerization of DAAM with monomers like styrene or various acrylates typically results in random copolymers where the monomer units are distributed statistically along the polymer backbone. researchgate.netresearchgate.net This architecture is often achieved through conventional free-radical polymerization in solution or emulsion.

Block Copolymers Well-defined block copolymers containing a poly(diacetone acrylamide) (PDAAM) segment can be synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. islandscholar.ca A common method is Polymerization-Induced Self-Assembly (PISA), where a hydrophilic macro-chain transfer agent (macro-CTA), such as poly(N,N-dimethylacrylamide) (PDMA), is chain-extended with DAAM in an aqueous medium. acs.orgnih.gov As the PDAAM block grows, it becomes insoluble and drives the self-assembly into nano-objects like spheres, worms, or vesicles. acs.orgrsc.org This approach allows for the creation of sophisticated nanostructures with a PDAAM core. nih.gov

Table 2: Synthesis of PDMA-PDAAM Diblock Copolymers via Aqueous RAFT PISA

Macro-CTATarget PDAAM DP¹Solids Content (% w/w)Resulting Morphology
PDMA₃₀100-20010-25%Lamellae
PDMAC₅₈23020%Vesicles
PDMAC₆₈10020%Spherical Nanoparticles

¹DP = Degree of Polymerization. Data sourced from studies on DAAM. acs.orgnih.gov

Graft Copolymers Graft copolymers can be prepared by polymerizing DAAM from a pre-existing polymer backbone. In one example, natural rubber latex was grafted with poly(diacetone acrylamide) (NR-g-PDAAM) using a seeded emulsion polymerization technique. scientific.net This process was initiated by a redox system (cumene hydroperoxide and tetraethylene pentamine) at 50°C. scientific.net The resulting graft copolymer combines the properties of the natural rubber backbone with the functional ketone groups of the PDAAM side chains, which can be used for subsequent cross-linking. scientific.net

Polymerization in Heterogeneous Systems

Polymerization of this compound can be effectively carried out in heterogeneous systems, which offer advantages in heat and viscosity management compared to bulk polymerization.

Emulsion and Suspension Polymerization Considerations

Emulsion Polymerization Emulsion polymerization is a robust technique for producing high molecular weight polymers at a rapid rate. For DAAM, this is typically conducted in an aqueous medium using emulsifiers like sodium lauryl sulphate and nonyl phenol (B47542) to stabilize monomer droplets. researchgate.netsid.ir A water-soluble initiator, such as ammonium (B1175870) persulfate, is used to start the polymerization within the micelles. researchgate.netsid.ir DAAM can be readily copolymerized with monomers like methyl methacrylate (MMA) and butyl acrylate (BA) in emulsion systems. researchgate.netaip.org An important consideration is that as the concentration of water-soluble DAAM increases, it can lead to larger particle sizes and higher emulsion viscosity. researchgate.netsid.ir The pendant ketone groups provided by the monomer are utilized in ambient temperature, self-crosslinking technologies, often in conjunction with adipic acid dihydrazide (ADH). mcpolymers.comgantrade.com

Table 3: Representative Recipe for Semi-Continuous Emulsion Copolymerization of DAAM

ComponentFunctionTypical Amount
De-ionized WaterContinuous PhaseVaries
Methyl Methacrylate (MMA), Butyl Acrylate (BA), DAAMMonomersVaries
Sodium Lauryl Sulphate (SLS), Nonyl Phenol (NP10)Emulsifiers/Surfactants~0.5-1.0 wt%
Ammonium Persulfate (APS)Initiator~0.1-0.3 wt%
Sodium Bicarbonate (NaHCO₃)Buffer~0.1 wt%

Data sourced from studies on DAAM. researchgate.netsid.ir

Suspension Polymerization In suspension polymerization, the monomer is dispersed as larger droplets (10-1000 µm) in a continuous phase, typically water. scribd.com Unlike emulsion polymerization, a monomer-soluble initiator like benzoyl peroxide (BPO) is used, meaning each droplet acts as a mini-bulk reactor. vt.edufrontiersin.org A key consideration is the use of suspending agents or stabilizers (e.g., calcium carbonate) to prevent the sticky polymerizing droplets from coalescing. frontiersin.orgtandfonline.com The final polymer is obtained as small, uniform beads whose size is controlled by factors such as the agitation rate and the amount and type of dispersing agent used. scribd.com This method effectively dissipates the heat of polymerization through the aqueous medium, avoiding the autoacceleration seen in bulk systems. vt.edutandfonline.com

Solution Polymerization in Various Solvents

Solution polymerization offers excellent control over heat transfer and viscosity by dissolving the monomer and the resulting polymer in an appropriate solvent. The choice of solvent is critical as it can influence reaction kinetics and polymer properties. Research has demonstrated that DAAM is soluble in a wide array of organic solvents, making it highly suitable for this technique. researchgate.netacs.org The free radical solution polymerization of methacrylates and related monomers has been successfully carried out in solvents such as dimethylformamide (DMF), benzene, and tetrahydrofuran (B95107) (THF). researchgate.netvt.edu

Table 4: Solubility of Diacetone Acrylamide (DAAM) in Various Solvents at ~298 K (25°C)

Solvent CategorySolventMolar Fraction Solubility (x10³)
AlcoholsMethanol (B129727)409.90
Ethanol277.50
n-Propanol196.80
KetonesAcetone305.90
2-Butanone262.30
EstersEthyl Acetate114.70
Methyl Acetate193.00
NitrilesAcetonitrile163.50

Data sourced from a comprehensive solubility study on DAAM. acs.org

Bulk Polymerization and Viscosity Effects

Bulk polymerization involves reacting the monomer in the absence of a solvent, which is advantageous for producing high-purity polymers and cast products like transparent acrylic sheets. vt.edu However, this method presents significant challenges, primarily related to viscosity and heat dissipation.

A critical phenomenon in the bulk free-radical polymerization of methacrylates is autoacceleration , also known as the Trommsdorff-Norrish effect or gel effect . wikipedia.org This process is characterized by a rapid and often uncontrolled increase in both the polymerization rate and the molecular weight of the polymer at intermediate conversion levels (e.g., around 20% for MMA). wikipedia.org

Structural and Morphological Characterization of Poly 1,1 Dimethyl 3 Oxobutyl Methacrylate and Copolymers

Thermal Transition Analysis of Polymeric Materials

Thermogravimetric Analysis (TGA) for Degradation Profile Investigation

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and degradation profile of polymeric materials. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable insights into the decomposition patterns of polymers.

The thermal degradation of polymers containing methacrylate (B99206) and acrylamide (B121943) functionalities, similar in structure to 1,1-Dimethyl-3-oxobutyl methacrylate, typically occurs in multiple stages. For instance, studies on copolymers of N(-1,1-dimethyl-3-oxobutyl)acrylamide (DOBA), a structurally related monomer, with methyl methacrylate (MMA) have indicated an initial decomposition temperature of approximately 215°C under a nitrogen atmosphere. This initial weight loss is often attributed to the scission of the weaker bonds within the polymer structure.

In more complex polyacrylamide-based systems, the degradation can be characterized by a multi-step process. For example, the thermal decomposition of some polyacrylamides exhibits a three-stage weight loss. The initial, minor weight loss at lower temperatures is often associated with the evaporation of residual moisture or solvent. The subsequent, more significant weight loss stages at higher temperatures correspond to the breakdown of the polymer backbone and the volatilization of various decomposition products. Research on the thermal degradation of poly(N-isopropylacrylamide) has shown a major decomposition stage occurring in the temperature range of 395-425°C.

Table 1: Representative TGA Data for Structurally Related Polymers

Polymer SystemOnset Decomposition Temperature (°C)Major Decomposition Range (°C)Key Observations
Poly(N(-1,1-dimethyl-3-oxobutyl)acrylamide-co-methyl methacrylate)~215-Initial decomposition temperature reported.
Poly(N-isopropylacrylamide)~300395 - 425Three-stage degradation, with the main loss in this range.
Poly(methyl methacrylate) Gels--Initial weight loss attributed to moisture evaporation, followed by breaking of weak polymer chains. researchgate.net

This table presents data from polymers structurally similar to poly(this compound) to provide an expected range of thermal behavior.

Morphological Characterization Techniques (e.g., Scanning Electron Microscopy for hydrogels)

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the morphology of polymer hydrogels, providing high-resolution images of their surface topography and internal porous structure. The morphology of hydrogels plays a critical role in their properties, including swelling behavior, mechanical strength, and the release kinetics of encapsulated substances.

For hydrogels derived from methacrylate-based monomers, SEM analysis typically reveals a three-dimensional network structure. The nature of this porous structure is highly dependent on the synthesis conditions, such as the concentration of the monomer, the type and concentration of the crosslinking agent, and the polymerization method.

In the case of hydrogels prepared from methacrylate derivatives, the pore structure can be intentionally engineered. For example, a higher degree of methacrylate substitution in dextran-methacrylate hydrogels has been shown to result in a more compact and rigid pore structure as observed by SEM. researchgate.netnih.gov Conversely, a lower degree of substitution leads to a more delicate and fragile pore network. researchgate.netnih.gov The pore size in these hydrogels can vary significantly, with some studies reporting average pore diameters ranging from the nanometer to the micrometer scale.

When cross-linked, hydrogels based on monomers like methacrylic acid can exhibit a rough and hard surface morphology under SEM. researchgate.net This surface texture can be advantageous for applications requiring efficient loading of active molecules and significant penetration of a dissolution medium. researchgate.net The cross-sectional views of these hydrogels often show interconnected pores and channel-like structures, which are crucial for water permeation and interaction with external stimuli. researchgate.net

The porosity of hydrogels can also be influenced by the use of porogens during synthesis or by techniques such as freeze-drying. These methods can create macroporous structures with a broad distribution of pore sizes. The resulting morphology, whether it consists of a dense network of small pores or a more open structure of larger, interconnected channels, will ultimately dictate the hydrogel's performance in its intended application.

Table 2: Morphological Characteristics of Methacrylate-Based Hydrogels from SEM

Hydrogel SystemKey Morphological Features Observed by SEMInfluencing Factors
Dextran-methacrylateCompact and rigid pore structure with high substitution; delicate and fragile with low substitution. researchgate.netnih.govDegree of methacrylate substitution. researchgate.netnih.gov
Cross-linked methacrylic acidRough and hard surface, suitable for drug loading. researchgate.netPresence of cross-linking agent. researchgate.net
General Methacrylate HydrogelsInterconnected pores and channel-like structures in cross-section. researchgate.netPolymerization method and conditions.
Porous Poly(2-hydroxyethyl methacrylate)Broad distribution of pore sizes.Use of porogens (e.g., NaCl particles) or gas-releasing compounds. researchgate.net

Functional Polymer Design and Advanced Applications Enabled by 1,1 Dimethyl 3 Oxobutyl Methacrylate

Development of Crosslinkable Polymeric Systems via Ketone Functionality

The ketone moiety of DAAM is the key to its utility in creating crosslinked polymer networks. This functionality allows for covalent bond formation under specific and often mild conditions, which is highly desirable for applications such as durable coatings and adhesives.

Post-Polymerization Chemical Modifications through Carbonyl Groups

Polymers incorporating DAAM can be readily modified after polymerization, a strategy that allows for the introduction of new functionalities without altering the primary polymer backbone. rsc.orgwiley-vch.de The pendant ketone group is an ideal site for such modifications due to its selective reactivity. The most prominent reaction involves the condensation of the carbonyl group with hydrazide-containing molecules. researchgate.net

This post-polymerization modification is central to creating self-crosslinking systems, particularly in acrylic emulsions for paints and coatings. gantrade.comgantrade.com DAAM is first copolymerized with other monomers, such as acrylates, to form latex particles with well-dispersed ketone functionalities. gantrade.comgantrade.com A crosslinking agent, typically adipic acid dihydrazide (ADH), is added to the aqueous phase of the emulsion. gantrade.com The system remains stable and unreacted under alkaline conditions (pH ≥ 8), ensuring good shelf-life or "in-can" stability. gantrade.comgantrade.com The crosslinking reaction is triggered during the film-forming process as water and a volatile base (like ammonia) evaporate, causing a decrease in pH which catalyzes the reaction. gantrade.comgantrade.com

Formation of Imin- or Oxime-Based Networks

The crosslinking of DAAM-containing polymers with dihydrazides, known as keto-hydrazide chemistry, results in the formation of stable imine-based networks. gantrade.comsurrey.ac.uk Specifically, the reaction between the ketone on the DAAM unit and the hydrazide group on a crosslinker like ADH forms a ketimine linkage, with water as the only byproduct. researchgate.netgantrade.comgantrade.com This reaction is acid-catalyzed and proceeds efficiently at ambient temperatures as the film dries. gantrade.comsurrey.ac.uk Because the crosslinking occurs after the polymer particles have coalesced, it leads to a robust three-dimensional network that enhances the final film's mechanical and resistance properties, including improved abrasion, scrub, and solvent resistance. gantrade.comgantrade.com

While imine formation with hydrazides is the most common crosslinking pathway for DAAM, the ketone functionality also allows for the formation of other networks. For instance, photochemical oximation can be used to convert ketone groups on a polymer backbone into oxime groups, which can subsequently be transformed back into ketones or other functionalities, offering a versatile method for polymer modification. nih.gov Ketone-functionalized nano-objects have also been successfully crosslinked by reacting them with diamines, further demonstrating the versatility of the carbonyl group in network formation. nih.govresearchgate.net

Table 1: Parameters of the DAAM-ADH Keto-Hydrazide Crosslinking System

Parameter Typical Condition/Value Role/Effect
Functional Monomer Diacetone Acrylamide (B121943) (DAAM) Provides pendant ketone groups for crosslinking. gantrade.com
Crosslinker Adipic Acid Dihydrazide (ADH) Reacts with ketone groups to form ketimine linkages. researchgate.net
DAAM Concentration 1-5 wt.% of monomer mix Influences the crosslink density of the final network. gantrade.com
DAAM:ADH Molar Ratio ~2.1 : 1.0 Can be varied to control crosslink density and in-can stability. gantrade.com
pH for Storage ≥ 8 Prevents premature crosslinking, ensuring long-term stability. gantrade.com
Catalyst Acid (from pH drop) The reaction is acid-catalyzed; rate increases as pH decreases during drying. gantrade.com

| Reaction Byproduct | Water | An environmentally benign byproduct. gantrade.com |

Fabrication of Responsive Polymeric Materials

The incorporation of DAAM into polymer structures can impart responsive behaviors, particularly in the context of hydrogels and temperature-sensitive systems.

Hydrogel Formation and Swelling Behavior in Various Media

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water or biological fluids. nih.gov The crosslinking chemistry of DAAM is well-suited for hydrogel fabrication. Copolymers containing DAAM can be crosslinked to form hydrogels with specific properties.

Table 2: Water Uptake of DAAM/MMA Copolymers

Copolymer Composition (Mole % DAAM in feed) Maximum Water Uptake (%)
100% (Poly(DOBA)) ~70%
Decreasing DAAM content Decreases
Increasing MMA content Decreases

(Data synthesized from findings reported in researchgate.net)

Temperature-Responsive Polymer Systems

Temperature-responsive, or thermoresponsive, polymers exhibit a phase transition in solution at a specific temperature, known as a critical solution temperature. mdpi.comkinampark.com Polymers with a lower critical solution temperature (LCST) are soluble below this temperature and become insoluble above it. While DAAM itself is not strongly thermoresponsive, it can be copolymerized with well-known thermoresponsive monomers like N-isopropylacrylamide (PNIPAAm) or N,N-diethylacrylamide (PDEAAm) to create functional, smart materials. mdpi.com

The incorporation of DAAM into a thermoresponsive polymer can influence its transition temperature and introduce reactive sites for further functionalization or crosslinking. For example, studies on other copolymers have shown that increasing the content of a comonomer can linearly decrease the cloud point temperature of the system. nih.gov Furthermore, the thermal properties of polymers are affected by their composition; research on DAAM copolymers with methyl methacrylate (B99206) and butyl acrylate (B77674) showed that the glass transition temperature (Tg) of the resulting polymer emulsions is reduced as the concentration of DAAM increases. researchgate.net This demonstrates that DAAM can be used to modulate the thermal characteristics of the final material.

Surface Engineering and Interface Science Applications

The reactive nature of DAAM-containing polymers makes them highly suitable for surface engineering and for modifying the properties of interfaces. The keto-hydrazide crosslinking chemistry is particularly valuable in coating applications, not only for building bulk mechanical strength but also for enhancing adhesion to various substrates. gantrade.comgantrade.com This improved adhesion can be attributed to the potential for the crosslinking system to form covalent bonds or strong hydrogen bonds with functional groups present on the substrate surface. surrey.ac.uk

The ability to control the crosslinking reaction—keeping it dormant in the liquid state and activating it during film formation—is a significant advantage in applications requiring a smooth, uniform, and highly adherent coating. gantrade.comsurrey.ac.uk This technology has been widely adopted for high-durability paints and coatings for architectural, wood, and concrete surfaces. gantrade.com The resulting crosslinked films exhibit enhanced resistance to blocking (unwanted adhesion between coated surfaces), stains, and moisture, all of which are critical performance metrics in surface protection. gantrade.com

Theoretical and Computational Chemistry of 1,1 Dimethyl 3 Oxobutyl Methacrylate and Its Polymers

Quantum Chemical Studies on Monomer Reactivity and Electronic Structure

Quantum chemical methods are essential for elucidating the electronic structure and predicting the reactivity of a monomer. These studies, typically employing Density Functional Theory (DFT) or ab initio methods, provide insights into how 1,1-dimethyl-3-oxobutyl methacrylate (B99206) will behave in a polymerization reaction.

Research Findings: Quantum chemical calculations for a series of methacrylate compounds have shown that it is possible to predict their reactivity. nih.gov For instance, theoretical calculations at the semiempirical and ab initio levels of theory have been used to model the Gibb's free energies (ΔG‡) and activation energies (Ea) for polymerization. nih.gov These calculated values can then be compared with experimental results to validate the computational models. nih.gov

For the 1,1-dimethyl-3-oxobutyl methacrylate monomer, these studies would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the monomer.

Electronic Property Calculation: Calculating properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These are crucial for understanding how the monomer interacts with other molecules, such as initiators and propagating radical species.

Reactivity Descriptor Analysis: Using the calculated electronic properties to derive reactivity indices. For example, the 1-electron reactivity index for the carbon atoms in the vinyl group can be used to create Quantitative Structure-Activity Relationship (QSAR) models to predict propagation rate coefficients (k_p). nih.gov Studies on other methacrylates have successfully used descriptors like the partial negatively charged surface area (PNSA) and the minimum net atomic charge for oxygen to build accurate QSAR models. nih.gov

The table below illustrates the type of data that would be generated from a DFT study on the this compound monomer, with hypothetical values for illustrative purposes.

Table 1: Illustrative Quantum Chemical Properties of this compound Monomer (Hypothetical Data)

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DebyeInfluences intermolecular interactions
Mulliken Charge on C=CCα: -0.15, Cβ: -0.05Predicts sites for electrophilic/nucleophilic attack

These parameters are fundamental in predicting how readily the monomer will undergo polymerization. A smaller HOMO-LUMO gap, for instance, generally suggests higher reactivity.

Molecular Simulation of Polymer Chain Conformation and Dynamics

Once the monomer is polymerized, molecular dynamics (MD) simulations are used to study the behavior of the resulting polymer chains, poly(this compound). These simulations model the movements of atoms over time, providing a view of the polymer's structure and dynamics at the molecular level.

Research Findings: All-atom MD simulations on various poly(alkyl methacrylate)s (PAMAs) have successfully predicted bulk properties like density and surface tension. nih.gov These studies reveal how polymer chains arrange themselves, for example, showing that backbone segments tend to orient parallel to a surface, while the ester side-chains segregate towards the surface. nih.gov For poly(methyl methacrylate) (PMMA), MD simulations have explored the conformational space of the polymer backbone, identifying the most energetically stable conformations and how they are influenced by the polymer's tacticity. tandfonline.comrsc.org

A simulation study of poly(this compound) would focus on:

Chain Conformation: Analyzing the distribution of dihedral angles along the polymer backbone to determine preferred shapes (e.g., trans, gauche). This is critical as the chain conformation dictates many macroscopic properties. For PMMA, the trans-trans backbone conformation is found to be the most stable. tandfonline.com

Structural Properties: Calculating structural parameters such as the radius of gyration (a measure of chain size) and radial distribution functions (which describe the local packing of chains). rsc.orgnih.gov

The following interactive table shows typical conformational state populations for a methacrylate polymer backbone, as would be determined from an MD simulation.

Table 2: Example Backbone Dihedral Angle Populations for a Polymethacrylate (Illustrative Data)

Dihedral StatePopulation (%)Free Energy (kJ/mol)
trans-trans (tt)650.0
trans-gauche (tg)252.1
gauche-gauche (gg)84.5
other2> 6.0

This data helps in understanding the flexibility and average shape of the polymer chains.

Computational Modeling of Polymerization Kinetics and Mechanisms

Computational models can simulate the entire polymerization process, providing detailed information on reaction rates, molecular weight development, and the influence of reaction conditions.

Research Findings: Kinetic modeling has been extensively applied to the free-radical polymerization of various methacrylates, such as methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA). researchgate.netmdpi.com These models often incorporate classical reaction steps (initiation, propagation, termination) along with diffusion-controlled effects like autoacceleration (the gel effect), which is a sudden increase in the polymerization rate at higher conversions. researchgate.net Mechanistic models have also been developed to understand complex phenomena such as backbiting in acrylate (B77674) polymerizations, which influences the final polymer architecture. acs.org For thermal self-initiation of methacrylates, quantum chemistry has been used to evaluate proposed mechanisms like the Flory and Mayo models, showing that these monomers can initiate polymerization at high temperatures without an external initiator. wpmucdn.com

For this compound, a kinetic model would aim to:

Determine Rate Constants: Use experimental data (e.g., from calorimetry) to estimate the rate constants for initiation, propagation, and termination. mdpi.comcapes.gov.br

Simulate Conversion Profiles: Predict the monomer conversion over time under various conditions (temperature, initiator concentration).

Predict Molecular Weight Distribution: Model the evolution of the average molecular weight and the breadth of the distribution (polydispersity) as the reaction proceeds. This is crucial for controlling the mechanical properties of the final material.

Table 3: Key Parameters in a Kinetic Model for Free-Radical Polymerization (Example)

ParameterSymbolTypical Value/DependenceRole in Polymerization
Propagation Rate Constantk_pArrhenius temperature dependenceRate of chain growth
Termination Rate Constantk_tDiffusion-controlled, conversion-dependentRate of chain stopping
Initiator Efficiencyf< 1, can depend on solvent/monomerFraction of radicals that start a chain
Chain Transfer ConstantC_sDepends on transfer agentLimits molecular weight

By adjusting these parameters, the model can be used to optimize the polymerization process for desired outcomes.

Predictive Modeling of Polymer Macro-properties from Molecular-level Interactions

A primary goal of computational chemistry in polymer science is to predict the final, macroscopic properties of a material based on its chemical structure. This is often achieved through Quantitative Structure-Property Relationship (QSPR) models.

Research Findings: QSPR models have been successfully developed to predict a wide range of properties for various polymers. tandfonline.comresearchgate.net For instance, models can predict the refractive index of diverse polymers with high accuracy using 2D descriptors derived from the monomer's structure. nih.govacs.org Machine learning algorithms are increasingly used to build these models, correlating molecular descriptors with properties like the glass transition temperature or dielectric constant. tandfonline.com The key is to identify the most relevant descriptors that capture the underlying physics and chemistry, such as those related to electronic interactions, polarity, and structural complexity. tandfonline.com

To predict the properties of poly(this compound), this approach would involve:

Descriptor Generation: Calculating a large number of molecular descriptors for the this compound repeating unit.

Model Building: Using a dataset of known polymers and their properties to train a statistical or machine learning model (e.g., multiple linear regression, neural networks).

Property Prediction: Applying the trained model to the descriptors for poly(this compound) to predict its properties, such as density, thermal stability, mechanical modulus, and optical characteristics.

Table 4: Example of a QSPR Model for Predicting Glass Transition Temperature (Tg) (Hypothetical)

Molecular DescriptorCoefficientContribution to Tg
Molecular Weight of Repeat Unit+0.45Higher mass increases Tg
Number of Rotatable Bonds-2.50Higher flexibility decreases Tg
van der Waals Volume+0.80Larger volume increases Tg
Sum of Absolute Atomic Charges+1.50Stronger intermolecular forces increase Tg

Such models provide a rapid, cost-effective way to screen potential new polymers for specific applications before undertaking expensive and time-consuming laboratory synthesis and characterization. tandfonline.com

Q & A

Q. What are the standard synthetic protocols and purification methods for preparing DAAM-based copolymers?

DAAM is typically synthesized via free-radical copolymerization with monomers like methyl methacrylate, acrylates, or styrene. A common approach involves using azobisisobutyronitrile (AIBN) as an initiator in a solvent (e.g., toluene or THF) under nitrogen atmosphere at 60–80°C . Post-polymerization purification often involves precipitation in non-solvents (e.g., hexane) followed by dialysis or column chromatography to remove unreacted monomers. Reaction stoichiometry and monomer feed ratios should be optimized based on target copolymer composition .

Q. Which spectroscopic techniques are most effective for characterizing DAAM and its derivatives?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the incorporation of DAAM into copolymers, particularly the resonance signals from the carbonyl (δ 170–175 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • FTIR : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 1540–1600 cm1^{-1} (amide II) confirm the acrylamide moiety.
  • GPC/SEC : Used to determine molecular weight distribution and polydispersity .

Q. What are the recommended safety and storage protocols for DAAM in laboratory settings?

DAAM should be stored in airtight containers at room temperature (10–30°C) away from light and moisture . Handling requires PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How can researchers design experiments to determine reactivity ratios in DAAM copolymerization?

Reactivity ratios (e.g., r1r_1 and r2r_2) for DAAM with comonomers like methyl methacrylate can be calculated using the Fineman-Ross or Kelen-Tüdős methods. Conduct copolymerizations at low conversion (<10%) with varying monomer feed ratios. Analyze copolymer composition via 1^1H NMR or elemental analysis. Nonlinear regression of the Mayo-Lewis equation is recommended for accuracy .

Q. How can contradictions in reported solubility parameters of DAAM-containing polymers be resolved?

Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from differences in copolymer composition or molecular weight. Systematic studies should:

  • Use Hansen solubility parameters to predict solvent compatibility.
  • Compare solubility across copolymers with controlled DAAM content (e.g., 5–20 mol%).
  • Employ dynamic light scattering (DLS) to assess aggregation behavior in solution .

Q. What advanced analytical methods are suitable for probing the thermal stability of DAAM-derived polymers?

  • TGA/DSC : Evaluate decomposition temperatures (TdT_d) and glass transition temperatures (TgT_g). DAAM’s ketone group may lower TgT_g compared to rigid methacrylates.
  • Py-GC/MS : Identify thermal degradation products (e.g., methacrylic acid, acetone derivatives).
  • Isoconversional Kinetics : Model degradation mechanisms (e.g., Flynn-Wall-Ozawa method) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in copolymer mechanical properties reported across studies?

Variations in tensile strength or flexibility often stem from differences in crosslinking density or side-chain interactions. Standardize testing protocols (e.g., ASTM D638 for tensile tests) and control variables such as:

  • DAAM content (5–30 mol%).
  • Crosslinker type/concentration (e.g., ethylene glycol dimethacrylate).
  • Post-polymerization annealing conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.